An In-depth Technical Guide to the Chemical Properties of 10,11-Dihydro-10,11-dihydroxy Protriptyline
An In-depth Technical Guide to the Chemical Properties of 10,11-Dihydro-10,11-dihydroxy Protriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a significant metabolite of the tricyclic antidepressant Protriptyline. The information presented herein is intended to support research, analytical method development, and drug metabolism studies.
Introduction
10,11-Dihydro-10,11-dihydroxy Protriptyline is a key metabolite of Protriptyline, a tricyclic antidepressant (TCA) used in the treatment of depression.[1] The parent compound, Protriptyline, exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, in the brain.[2][3] The metabolism of Protriptyline is a critical aspect of its pharmacology, influencing its efficacy and safety profile. The formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline occurs through a well-established metabolic pathway for tricyclic compounds containing a dibenzocycloheptene ring system.[4][5] Understanding the chemical properties of this metabolite is essential for a complete characterization of Protriptyline's disposition in the body.
Chemical and Physical Properties
Detailed experimental data for 10,11-Dihydro-10,11-dihydroxy Protriptyline is not extensively available in the public domain. However, based on its chemical structure and data from its parent compound, Protriptyline, we can infer some of its key properties.
| Property | Value | Source/Reference |
| Chemical Name | 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][6]annulene-10,11-diol | Inferred from parent compound structure |
| CAS Number | 29785-65-7 | Commercial Suppliers |
| Molecular Formula | C₁₉H₂₃NO₂ | Commercial Suppliers |
| Molecular Weight | 297.4 g/mol | Commercial Suppliers |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be more polar than Protriptyline, with some solubility in water and polar organic solvents. The hydrochloride salt of the parent drug, Protriptyline HCl, is freely soluble in water and soluble in dilute HCl.[7] | Inferred from chemical structure |
| Stability | The stability of the diol metabolite has not been extensively reported. As with many hydroxylated metabolites, it may be susceptible to further oxidation or conjugation. | General chemical principles |
Synthesis and Metabolic Formation
The primary route to 10,11-Dihydro-10,11-dihydroxy Protriptyline is through the hepatic metabolism of Protriptyline.[2][8] This process is mediated by cytochrome P450 enzymes and involves the formation of an epoxide intermediate.[4][5]
The metabolic pathway can be summarized as follows:
-
Epoxidation: The 10,11-double bond of the dibenzocycloheptene ring of Protriptyline is oxidized by cytochrome P450 enzymes to form a reactive epoxide intermediate, 10,11-epoxy Protriptyline.[9]
-
Hydrolysis: The epoxide intermediate is then hydrolyzed by epoxide hydrolase to the corresponding trans-diol, 10,11-Dihydro-10,11-dihydroxy Protriptyline.[5]
Caption: Metabolic formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline from Protriptyline.
A laboratory synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline would likely mimic this metabolic pathway, involving a controlled oxidation of Protriptyline to the epoxide, followed by acid- or base-catalyzed hydrolysis.
Analytical Characterization
The characterization and quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline in biological matrices are crucial for pharmacokinetic and metabolism studies. The primary analytical techniques employed for tricyclic antidepressants and their metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[10][11]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the method of choice for the sensitive and specific quantification of drug metabolites in complex biological samples.[12]
Hypothetical HPLC-MS/MS Method:
-
Sample Preparation: A protein precipitation or solid-phase extraction (SPE) would be employed to isolate the analyte from plasma or urine.[12]
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water (containing a small amount of formic acid or ammonium acetate) would likely provide good separation from the parent drug and other metabolites.
-
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions.
Caption: A typical workflow for the analysis of drug metabolites by HPLC-MS/MS.
Spectral Data
-
Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of 298.4. Key fragmentation patterns would likely involve the loss of water from the diol moiety and cleavage of the propylamino side chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons of the dibenzocycloheptene ring system, new signals for the protons at the 10- and 11-positions bearing the hydroxyl groups, and signals for the propylamino side chain.
-
¹³C NMR would show signals for the two new hydroxyl-bearing carbons in the aliphatic region, in addition to the aromatic and side-chain carbon signals.
-
Pharmacological Significance
The pharmacological activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline has not been extensively studied. However, it is known that hydroxylated metabolites of tricyclic antidepressants can retain pharmacological activity, sometimes with a different receptor binding profile compared to the parent drug.[13][14] Therefore, it is plausible that this metabolite could contribute to the overall therapeutic effect or side-effect profile of Protriptyline. Further research is needed to elucidate the specific pharmacological properties of this compound.
Conclusion
10,11-Dihydro-10,11-dihydroxy Protriptyline is a major metabolite of Protriptyline, formed via the epoxide-diol pathway. While it is commercially available as a reference standard, detailed information on its chemical and pharmacological properties is limited. This guide provides a summary of the known information and highlights areas where further research is needed to fully characterize this important metabolite. The analytical methods and structural information presented here can serve as a foundation for researchers and drug development professionals working with Protriptyline and its metabolites.
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- Wong, S. H., & Waugh, S. W. (2008). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Therapeutic drug monitoring, 30(4), 513–517.
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